molecular formula C60H59N7O8S2 B12402061 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine

Katalognummer: B12402061
Molekulargewicht: 1070.3 g/mol
InChI-Schlüssel: IWEJECATCFEFSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine” is a complex organic molecule with multiple functional groups, including carboxylic acids, amines, and aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of aromatic rings, introduction of carboxyethyl groups, and the construction of the dithia-tetrazatricyclo structure. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as binding to specific proteins or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets, such as proteins, enzymes, or nucleic acids. These interactions could involve binding to active sites, altering protein conformation, or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other complex organic molecules with multiple functional groups and aromatic rings. Examples could be:

  • 3-[4-(2-carboxyethyl)phenyl]propanoic acid
  • N,N-diethylethanamine derivatives

Biologische Aktivität

The compound 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid; N,N-diethylethanamine is a complex organic molecule with potential biological activities primarily associated with its interactions with adenosine receptors (ARs). This article reviews its biological activity based on existing literature and experimental findings.

The structure of this compound features multiple functional groups that enhance its interaction with various biological targets. Its design suggests potential affinity for adenosine receptors, particularly A2A and A2B subtypes. The presence of carboxyethyl groups may facilitate binding through ionic interactions with receptor sites.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₃₁H₃₃N₅O₄S₄
Functional GroupsCarboxylic acids, amines, aromatic rings
Core StructureDithia-tetrazatricyclo compound

Adenosine Receptor Interaction

Research indicates that compounds similar to the one exhibit significant interaction with adenosine receptors. Studies have shown that modifications at specific positions on the molecule can enhance selectivity and potency at these receptors.

  • Adenosine A2A Receptor Affinity : The compound shows promising activity at the A2A receptor subtype, which is known for its role in various physiological processes including modulation of neurotransmission and inflammation. For instance, a related compound demonstrated an EC50 value of 18.3 nM at the A2A receptor .
  • Adenosine A2B Receptor Activity : While many derivatives have shown limited activity at the A2B receptor subtype, some modifications can enhance binding affinity significantly. For example, a study found that certain substitutions led to an increase in activity at the A2B receptor with EC50 values ranging from 3.4 to 8.8 μM .

Inhibition of Neutrophil Activation

The compound has been investigated for its role in inhibiting oxidative burst in human neutrophils through cyclic AMP pathways. This action is crucial for controlling inflammation and immune responses . The mechanism involves the activation of A2A receptors leading to increased intracellular cAMP levels which subsequently inhibit neutrophil activation.

Case Studies

Several studies have focused on the synthesis and pharmacological characterization of similar compounds:

  • Study on Triazolotriazines : This study explored a series of triazolotriazine derivatives that were modified to enhance their affinity for adenosine receptors. The findings suggested that specific substitutions could lead to improved receptor selectivity and potency .
  • Pharmacological Evaluation : Another study evaluated various substituted maleimide derivatives for their potential as radiolabeling agents in peptide and protein studies. This highlights the versatility of similar compounds in biological applications beyond direct receptor interaction .

Eigenschaften

Molekularformel

C60H59N7O8S2

Molekulargewicht

1070.3 g/mol

IUPAC-Name

3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine

InChI

InChI=1S/C54H44N6O8S2.C6H15N/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68;1-4-7(5-2)6-3/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68);4-6H2,1-3H3

InChI-Schlüssel

IWEJECATCFEFSE-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.